An In-Depth Technical Guide to the Synthesis and Characterization of 4-Morpholinebutanamine
An In-Depth Technical Guide to the Synthesis and Characterization of 4-Morpholinebutanamine
Executive Summary
4-Morpholinebutanamine, also known as 4-(4-aminobutyl)morpholine, is a key bifunctional molecule incorporating both a primary amine and a morpholine moiety. This structure makes it a valuable building block in medicinal chemistry and materials science, often used to introduce the hydrophilic and pharmacokinetically favorable morpholine ring into larger molecules. This guide provides a comprehensive overview of the prevalent synthetic methodologies for preparing 4-Morpholinebutanamine, with a focus on the underlying chemical principles. Furthermore, it establishes a robust framework for the structural confirmation and purity assessment of the final compound through modern analytical techniques. Detailed, field-tested protocols are provided for both synthesis and characterization to ensure reproducibility and reliability in a laboratory setting.
Introduction: The Chemical and Pharmaceutical Significance of 4-Morpholinebutanamine
4-Morpholinebutanamine (CAS No. 2038-03-1) is a colorless to light yellow liquid with the molecular formula C₈H₁₈N₂O and a molecular weight of approximately 158.24 g/mol .[1] Its structure is characterized by a butylamine chain attached to the nitrogen atom of a morpholine ring. The morpholine heterocycle is a common feature in many approved pharmaceutical drugs due to its favorable properties, including metabolic stability, high aqueous solubility, and ability to act as a hydrogen bond acceptor. The terminal primary amine provides a reactive handle for further chemical modifications, such as amide bond formation or reductive amination, making 4-Morpholinebutanamine a versatile intermediate in the synthesis of complex molecular architectures.
This guide explores two primary, industrially relevant synthetic pathways to this compound and outlines the definitive analytical methods required for its characterization, ensuring both structural integrity and chemical purity.
Synthetic Pathways and Mechanistic Rationale
The synthesis of 4-Morpholinebutanamine can be approached from several angles. The most common strategies involve either the alkylation of morpholine with a C4 synthon or the reductive amination of a suitable carbonyl compound. We will explore two robust methods.
Pathway A: Alkylation of Morpholine with 4-Chlorobutanenitrile followed by Nitrile Reduction
This two-step sequence is a classic and reliable method that builds the carbon chain first and then installs the amine functionality.
Overall Reaction Scheme:
Caption: Two-step synthesis via alkylation and nitrile reduction.
Step 1: N-Alkylation of Morpholine
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Mechanism and Rationale: This step involves a nucleophilic substitution (Sɴ2) reaction. Morpholine, a secondary amine, acts as the nucleophile, attacking the electrophilic carbon atom bonded to the chlorine in 4-chlorobutanenitrile. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., K₂CO₃ or Na₂CO₃) to neutralize the HCl formed as a byproduct, thereby preventing the protonation of the morpholine starting material and driving the reaction to completion. The choice of a polar aprotic solvent like acetonitrile or DMF facilitates the Sɴ2 mechanism.
Step 2: Reduction of the Nitrile Intermediate
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Mechanism and Rationale: The intermediate, 4-morpholinebutanenitrile, is then reduced to the primary amine. Powerful reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent is highly effective, proceeding via nucleophilic addition of hydride ions to the nitrile carbon. Alternatively, catalytic hydrogenation using Raney Nickel or a Palladium catalyst under hydrogen pressure offers a scalable and often safer industrial alternative.[2]
Detailed Experimental Protocol: Pathway A
Step 1: Synthesis of 4-Morpholinebutanenitrile
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To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add morpholine (87.1 g, 1.0 mol), 4-chlorobutanenitrile (103.5 g, 1.0 mol), and anhydrous potassium carbonate (152 g, 1.1 mol).
-
Add 250 mL of acetonitrile as the solvent.
-
Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by GC-MS or TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting crude oil can be purified by vacuum distillation to yield pure 4-morpholinebutanenitrile.
Step 2: Synthesis of 4-Morpholinebutanamine (LiAlH₄ Reduction)
-
Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Set up a 1 L three-neck flask with a mechanical stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere.
-
Carefully add LiAlH₄ (19.0 g, 0.5 mol) to 300 mL of anhydrous tetrahydrofuran (THF).
-
Dissolve the 4-morpholinebutanenitrile (61.7 g, 0.4 mol) from Step 1 in 100 mL of anhydrous THF and add it to the dropping funnel.
-
Cool the LiAlH₄ suspension to 0°C using an ice bath.
-
Add the nitrile solution dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.
-
Once the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction back to 0°C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (19 mL), followed by 15% aqueous NaOH (19 mL), and finally more water (57 mL).
-
Stir the resulting granular white precipitate for 1 hour, then filter it off and wash the solid with THF.
-
Combine the filtrates and concentrate under reduced pressure. The resulting crude product is purified by vacuum distillation to yield 4-Morpholinebutanamine.
Pathway B: Direct Reductive Amination
This one-pot method is an elegant and efficient way to form the C-N bond and the final amine in a single transformation.[3][4]
Reaction Scheme:
Caption: One-pot synthesis via direct reductive amination.
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Mechanism and Rationale: This reaction proceeds in two stages within the same pot. First, the morpholine nitrogen attacks one of the carbonyl groups of succinaldehyde (a 4-carbon dialdehyde) to form a hemiaminal, which then dehydrates to form an iminium ion intermediate. In the second stage, a reducing agent present in the mixture selectively reduces the iminium ion to the amine. The key is to use a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), which is reactive enough to reduce the iminium ion but not the starting aldehyde. This selectivity prevents the premature reduction of the aldehyde before it can react with the amine. Catalytic hydrogenation is also a viable method for this transformation.
Detailed Experimental Protocol: Pathway B
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To a 250 mL round-bottom flask, add morpholine (8.71 g, 0.1 mol) and 100 mL of methanol.
-
Add succinaldehyde bis(dimethyl acetal) (17.6 g, 0.1 mol) followed by 20 mL of 1M HCl to hydrolyze the acetal in situ to succinaldehyde. Stir for 1 hour at room temperature.
-
Adjust the pH of the solution to 6-7 by adding a suitable base (e.g., triethylamine).
-
Add sodium cyanoborohydride (NaBH₃CN) (6.28 g, 0.1 mol) portion-wise to the solution, ensuring the temperature does not rise significantly.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by carefully adding 1M HCl until gas evolution ceases.
-
Make the solution basic (pH > 12) with the addition of solid NaOH.
-
Extract the aqueous layer three times with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 4-Morpholinebutanamine.
Comprehensive Characterization and Data Interpretation
Confirming the identity and purity of the synthesized 4-Morpholinebutanamine is critical. The following analytical techniques provide a complete structural and purity profile.
Physical Properties
A summary of the key physical and chemical identifiers for 4-Morpholinebutanamine.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈N₂O | [1] |
| Molecular Weight | 158.24 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity (Typical) | >98% | [1] |
| CAS Number | 2038-03-1 | N/A |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR (Proton NMR): The proton NMR spectrum will show distinct signals for each unique proton environment. The integration of these signals should correspond to the number of protons in that environment.
-
¹³C NMR (Carbon NMR): The carbon NMR spectrum will confirm the presence of the 8 carbon atoms in the molecule in their unique chemical environments.
Predicted NMR Data (in CDCl₃, shifts are approximate)
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-a | ~3.70 | t | 4H | -O-CH₂ -CH₂-N- |
| H-b | ~2.42 | t | 4H | -O-CH₂-CH₂ -N- |
| H-c | ~2.68 | t | 2H | -N-CH₂-CH₂ -NH₂ |
| H-d | ~2.35 | t | 2H | -N-CH₂ -CH₂- |
| H-e | ~1.50 | m | 4H | -CH₂-CH₂ -CH₂ -CH₂- |
| H-f | ~1.35 | s (broad) | 2H | -NH₂ |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| C-a | ~67.0 | -O-C H₂- |
| C-b | ~53.8 | -N-C H₂- (morpholine) |
| C-c | ~58.5 | -N-C H₂- (chain) |
| C-d | ~42.0 | -C H₂-NH₂ |
| C-e | ~32.0 | -CH₂-C H₂-CH₂-NH₂ |
| C-f | ~25.0 | -N-CH₂-C H₂-CH₂- |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[5][6]
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3350 - 3250 | Medium, Broad | N-H stretch | Primary Amine (-NH₂) |
| 2950 - 2800 | Strong | C-H stretch | Alkanes (-CH₂, -CH₃) |
| 1650 - 1580 | Medium | N-H bend (scissoring) | Primary Amine (-NH₂) |
| 1115 | Strong | C-O-C stretch | Ether (Morpholine ring) |
| 1200 - 1050 | Strong | C-N stretch | Aliphatic Amines |
The strong C-O-C stretch around 1115 cm⁻¹ is highly characteristic of the morpholine ring, while the pair of bands in the 3350-3250 cm⁻¹ region confirms the presence of the primary amine.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.[8]
-
Expected Molecular Ion (M⁺): For C₈H₁₈N₂O, the expected exact mass is ~158.1419. In a standard electron ionization (EI) mass spectrum, a peak should be observed at m/z = 158.
-
Key Fragmentation Pattern: A major fragmentation pathway is the alpha-cleavage adjacent to the morpholine nitrogen, leading to a stable morpholinomethyl cation.
Caption: Predicted major fragmentation in EI-MS.
The base peak is often observed at m/z = 100, corresponding to the [CH₂=N(CH₂CH₂)₂O]⁺ fragment, which is a highly diagnostic peak for N-alkylated morpholine derivatives.
Conclusion
This guide has detailed two robust and scalable synthetic routes for the preparation of 4-Morpholinebutanamine, a valuable intermediate in modern chemistry. The first pathway, centered on the alkylation of morpholine followed by nitrile reduction, provides a reliable, step-wise approach. The second, utilizing direct reductive amination, offers an efficient one-pot alternative. The successful synthesis must be validated by a suite of analytical techniques. The combined data from NMR, IR, and mass spectrometry provide an unassailable confirmation of the molecular structure and purity, ensuring the material is fit for its intended downstream applications in research and development.
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